3-Bromo-2'-cyanobenzophenone
Description
3-Bromo-2'-cyanobenzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the 3-position of one benzene ring and a cyano group (-CN) at the 2'-position of the adjacent ring. For example, benzophenones like metrafenone (3-bromo-2',3',4',6-tetramethoxy-2,6'-dimethyl-benzophenone) are known fungicides . The discontinuation of this compound in commercial catalogs () implies specialized or research-focused use.
Properties
IUPAC Name |
2-(3-bromobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-12-6-3-5-10(8-12)14(17)13-7-2-1-4-11(13)9-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWDUJFMWPGAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641438 | |
| Record name | 2-(3-Bromobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746651-84-3 | |
| Record name | 2-(3-Bromobenzoyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’-cyanobenzophenone can be achieved through several methods. One common approach involves the bromination of 2’-cyanobenzophenone. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2’-cyanobenzophenone is coupled with a bromobenzene derivative in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of 3-Bromo-2’-cyanobenzophenone typically involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction is conducted in a controlled environment to ensure safety and high yield. The product is then purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2’-cyanobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzophenone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Corresponding substituted benzophenone derivatives.
Reduction: 3-Bromo-2’-aminobenzophenone.
Oxidation: 3-Bromo-2’-carboxybenzophenone.
Scientific Research Applications
3-Bromo-2’-cyanobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2’-cyanobenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups contribute to its reactivity and ability to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional groups among 3-Bromo-2'-cyanobenzophenone and related compounds:
Key Observations:
- Substituent Effects: The cyano group in this compound is strongly electron-withdrawing, enhancing electrophilicity at the ketone group compared to methoxy (-OCH₃) or methyl (-CH₃) substituents in metrafenone . This may increase reactivity toward nucleophiles, impacting biological activity or degradation pathways. Hydroxyl groups in 1-(3-Bromo-2,6-dihydroxyphenyl)ethanone improve water solubility, contrasting with the lipophilic cyano group in the target compound .
Biological Activity
3-Bromo-2'-cyanobenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including:
- Bromination of 2'-cyanobenzophenone : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride under controlled conditions.
- Suzuki–Miyaura coupling reaction : Involving the coupling of a boronic acid derivative with a bromobenzene derivative in the presence of a palladium catalyst, which allows for high selectivity and yield under mild conditions.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit growth at concentrations lower than those required for traditional antimicrobials .
Anticancer Properties
Research has shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including multi-drug resistant variants. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Relevant Studies |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | , |
| Anticancer | Induces apoptosis; inhibits cell growth | , |
The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes or receptors. The presence of bromine and cyano groups enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity. This mechanism is crucial for its antimicrobial and anticancer effects.
Case Studies
- Anticancer Activity in Cell Lines :
- Antimicrobial Efficacy :
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-2'-cyanobenzophenone with high purity?
Methodological Answer:
- Bromination Strategies : The bromine atom is typically introduced via electrophilic aromatic bromination. For benzophenone derivatives, bromination at the ortho/meta positions can be achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) under anhydrous conditions .
- Cyanation : The cyano group is introduced via nucleophilic substitution (e.g., replacing a halogen using CuCN in DMF) or through palladium-catalyzed cyanation (e.g., using K₄[Fe(CN)₆] as a cyanide source) .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to isolate high-purity product (>95%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and a ketone carbonyl (δ ~190 ppm). The cyano group does not show protons but contributes to deshielding adjacent carbons (~115 ppm for CN) .
- HRMS : Exact mass should match the molecular formula (C₁₄H₈BrNO). For example, [M+H]⁺ = 292.9842 (theoretical), with deviations <2 ppm .
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the cyano group.
- Avoid prolonged exposure to light or moisture, which may lead to decomposition (e.g., formation of benzaldehyde derivatives via retro-cyanations) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported reactivity data for brominated benzophenones?
Methodological Answer:
- Isomer Identification : Use HPLC-MS or chiral chromatography to rule out regioisomers (e.g., 2-Bromo vs. 4-Bromo derivatives) that may arise during synthesis .
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify dominant mechanisms (e.g., SN2 vs. radical pathways) .
- Cross-Validation : Replicate experiments using alternative bromination agents (e.g., Br₂ vs. NBS) to assess reproducibility .
Q. How does computational modeling assist in predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Simulate transition states to evaluate activation barriers for Suzuki-Miyaura couplings (e.g., Pd-catalyzed coupling with arylboronic acids). Key parameters include electron-withdrawing effects of the cyano group on the aryl bromide’s reactivity .
- Solvent Effects : Use COSMO-RS models to predict solvation energies and optimize reaction media (e.g., DMF vs. THF) .
Q. What experimental designs are recommended for studying radical-mediated reactions involving this compound?
Methodological Answer:
- Radical Initiators : Use AIBN or Et₃B/O₂ systems to generate bromine-centered radicals. Monitor reactions via EPR spectroscopy to detect transient intermediates .
- Trapping Experiments : Add TEMPO or other radical scavengers to confirm radical pathways and suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
